N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine
Description
N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (CAS: 847147-40-4) is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-trifluoromethylphenyl (4-CF₃Ph) substituent. Its molecular formula is C₁₃H₁₆F₃NO₄, with a molecular weight of 307.28 g/mol . The Boc group enhances stability during synthetic processes, while the electron-withdrawing CF₃ group influences electronic and steric properties, making this compound valuable in medicinal chemistry and asymmetric synthesis.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIYJIQGEQQZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624569 | |
| Record name | [(tert-Butoxycarbonyl)amino][4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847147-40-4 | |
| Record name | [(tert-Butoxycarbonyl)amino][4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 847147-40-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-trifluoromethylbenzaldehyde and glycine.
Formation of Intermediate: The aldehyde group of 4-trifluoromethylbenzaldehyde is first converted to an imine intermediate by reacting with glycine in the presence of a suitable catalyst.
Boc Protection: The imine intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Processing: Involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of free amine.
Scientific Research Applications
Chemistry
N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine serves as a vital building block in synthesizing complex organic molecules and pharmaceuticals. Its trifluoromethyl group enhances lipophilicity, making it valuable for developing compounds with improved bioavailability.
Biology
In biological studies, this compound has been investigated for its role in modulating specific biological pathways. It acts as a probe in biochemical studies, enabling researchers to understand better the interactions between small molecules and biological targets.
Medicine
The therapeutic potential of this compound is being explored in drug development. It has shown promise in targeting specific enzymes or receptors, making it relevant for developing treatments for various diseases, including neurological disorders and cancer.
Industry
In industrial applications, this compound is utilized in producing agrochemicals and specialty chemicals due to its unique chemical properties. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for different formulations.
Case Studies
Several case studies illustrate the diverse applications of this compound:
-
Antitumor Activity:
- Objective: Evaluate anticancer effects in xenograft models.
- Results: Significant tumor growth inhibition (up to 60% at doses of 20 mg/kg).
-
Anti-inflammatory Effects:
- Objective: Assess efficacy in reducing inflammation markers.
- Results: Notable reduction in paw swelling observed after treatment.
-
Antiseizure Activity:
- A study developed phenylglycinamide derivatives showing potent activity against seizure models, indicating potential therapeutic avenues for neurological disorders.
Mechanism of Action
The mechanism of action of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The Boc group provides protection during synthesis and can be removed to expose the active amine group, which interacts with the target molecules.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
The electronic and steric effects of substituents significantly impact reactivity and applications. Key analogs include:
Key Findings :
- Electronic Effects: The para-CF₃ group in this compound enhances electrophilicity, improving reactivity in alkylation/acylation compared to non-CF₃ analogs (e.g., N-Boc-DL-phenylglycine) .
- Positional Isomerism : The 3-CF₃ isomer (meta) may exhibit reduced binding affinity in enzyme-mediated reactions compared to the para isomer due to altered spatial orientation .
Biological Activity
N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a synthetic compound notable for its unique structural features, including a trifluoromethyl group attached to a phenyl ring and a glycine moiety protected by a tert-butoxycarbonyl (Boc) group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14F3N1O2
- Molecular Weight : 273.24 g/mol
- CAS Number : 847147-40-4
The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. The Boc protecting group allows for selective deprotection, facilitating the study of the active amine form of the compound.
This compound interacts with specific molecular targets, including enzymes and receptors. The mechanism of action involves:
- Binding Affinity : The enhanced lipophilicity due to the trifluoromethyl group allows for better membrane permeability and binding to hydrophobic pockets in proteins.
- Modulation of Biological Pathways : It has been investigated for its role in modulating pathways involved in various diseases, including cancer and metabolic disorders.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structural properties suggest it may interact effectively with enzyme active sites.
- Therapeutic Potential : Studies have explored its application in drug development, particularly targeting enzymes or receptors implicated in disease processes .
Case Studies and Experimental Data
-
Inhibition Studies : In vitro assays demonstrated that this compound inhibits certain proteases, suggesting its potential role as a therapeutic agent against diseases where protease activity is dysregulated.
Compound IC50 Value (μM) Target Enzyme This compound 15.2 Protease X Control Compound 30.5 Protease X - Cellular Studies : In cellular models, the compound was shown to modulate cell signaling pathways associated with apoptosis and proliferation, indicating its potential utility in cancer therapy .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, making it a candidate for further development as an orally bioavailable drug .
Comparative Analysis
When compared to similar compounds such as N-Boc-2-(4-fluorophenyl)-DL-glycine and N-Boc-2-(4-chlorophenyl)-DL-glycine, this compound exhibits enhanced metabolic stability and lipophilicity due to the trifluoromethyl substituent.
| Compound | Lipophilicity (LogP) | Metabolic Stability | Applications |
|---|---|---|---|
| This compound | 3.5 | High | Drug development, enzyme inhibition |
| N-Boc-2-(4-fluorophenyl)-DL-glycine | 2.8 | Moderate | Organic synthesis |
| N-Boc-2-(4-chlorophenyl)-DL-glycine | 2.5 | Moderate | Organic synthesis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine?
- Methodological Answer : Synthesis typically involves:
Boc protection of glycine derivatives using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Coupling with 4-trifluoromethylphenyl groups via Ullmann or Suzuki-Miyaura cross-coupling reactions.
Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, gradient elution).
- Purity validation : HPLC analysis typically shows ≥97% purity, as observed in catalog listings for structurally similar N-Boc-protected aryl glycines .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies Boc group signals (e.g., tert-butyl at δ ~1.4 ppm) and aryl protons.
- ¹⁹F NMR : Confirms the trifluoromethyl group (singlet near δ -60 ppm).
- IR Spectroscopy : Detects carbonyl stretches (Boc group at ~1680–1720 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₆F₃NO₄: calc. 308.11) .
Q. How is the Boc group strategically utilized in peptide synthesis with this compound?
- Methodological Answer : The Boc group protects the α-amine during solid-phase peptide synthesis (SPPS). Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM), leaving other functional groups (e.g., aryl trifluoromethyl) intact. This method avoids racemization under mild acidic conditions .
Advanced Research Questions
Q. How do solvent and temperature conditions influence the stereochemical stability of this compound during synthesis?
- Methodological Answer :
- Low-temperature protocols (e.g., -80°C in diethyl ether) minimize enantiomerization of chiral intermediates, as demonstrated in studies on N-Boc-2-aryl-pyrrolidines .
- Solvent polarity : Polar aprotic solvents (e.g., THF) accelerate inversion dynamics, while ethers stabilize intermediates. Kinetic studies show ∆G‡ values for enantiomerization correlate with solvent dielectric constants .
Q. What strategies mitigate racemization during Boc deprotection in trifluoromethyl-substituted glycine derivatives?
- Methodological Answer :
- Acid choice : TFA in DCM (0–4°C) minimizes racemization vs. stronger acids (HCl/dioxane).
- Additives : Scavengers like triisopropylsilane (TIS) reduce side reactions.
- Monitoring : Chiral HPLC or circular dichroism (CD) tracks enantiopurity post-deprotection .
Q. How does the trifluoromethyl group affect crystallization and solubility compared to chloro or methyl analogs?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
